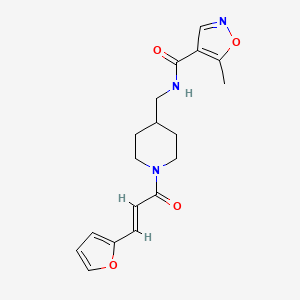

(E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-5-methylisoxazole-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-5-methylisoxazole-4-carboxamide is a useful research compound. Its molecular formula is C18H21N3O4 and its molecular weight is 343.383. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

(E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-5-methylisoxazole-4-carboxamide is a complex organic compound with potential therapeutic applications. Its structure incorporates several functional groups, including a furan ring, piperidine moiety, and isoxazole, which suggest diverse biological activities. This article explores the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C19H22N4O3, with a molecular weight of approximately 358.5 g/mol. The presence of the furan and isoxazole rings enhances its interaction with biological targets.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

Anticancer Activity

Preliminary studies indicate that compounds with similar structures exhibit significant anticancer properties. The isoxazole ring is known to interact with various enzymes involved in cancer cell proliferation. For instance, derivatives of isoxazole have shown inhibitory effects on kinases such as BRAF(V600E) and EGFR, which are critical in many tumorigenesis pathways .

Antimicrobial Properties

The furan moiety suggests potential antimicrobial activity. Compounds containing furan rings have been documented to possess antibacterial and antifungal properties. The sulfonamide group, often associated with antibacterial activity, may also contribute to this effect .

Anti-inflammatory Effects

Research indicates that similar compounds can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO). This suggests that this compound could serve as a lead compound for anti-inflammatory drug development.

The mechanism of action involves interactions with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, thereby altering cellular functions.

- Receptor Modulation : It can bind to receptors that regulate cell signaling pathways, influencing processes such as apoptosis and inflammation.

- Cell Membrane Interaction : The lipophilic nature due to the furan and isoxazole rings may enhance its ability to penetrate cell membranes, facilitating its biological effects .

Case Studies

Several studies have explored the biological activity of related compounds:

- Antitumor Study : A study demonstrated that a similar isoxazole derivative effectively inhibited tumor growth in xenograft models by targeting the MAPK pathway .

- Antimicrobial Testing : Another investigation showed that a furan-containing compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting that the presence of the furan ring enhances antimicrobial efficacy.

- Inflammation Model : In vitro studies indicated that compounds with similar structures reduced LPS-induced inflammation in macrophages by downregulating NF-kB signaling pathways.

Data Table: Biological Activities Summary

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have indicated that compounds similar to (E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-5-methylisoxazole-4-carboxamide exhibit significant anticancer properties. For instance, derivatives of furan and isoxazole have shown promising results against various cancer cell lines in vitro. The National Cancer Institute's Developmental Therapeutics Program has evaluated similar compounds, revealing growth inhibition rates that suggest efficacy in cancer treatment .

Anti-inflammatory Effects

The presence of the piperidine and furan structures in the compound may confer anti-inflammatory properties. Compounds with similar scaffolds have been studied for their ability to inhibit cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response . The dual inhibition of COX and lipoxygenase (LOX) pathways could make this compound a candidate for treating inflammatory diseases.

Antimicrobial Activity

The structural features of this compound suggest potential antimicrobial activity. Compounds containing furan rings are known for their ability to interact with microbial enzymes, potentially leading to antibacterial effects .

Case Study 1: Anticancer Evaluation

In a study evaluating the anticancer properties of related compounds, it was found that certain derivatives exhibited an average cell growth inhibition rate exceeding 50% against multiple cancer cell lines . This highlights the potential efficacy of this compound in oncology.

Case Study 2: Anti-inflammatory Research

Research into similar compounds has demonstrated their ability to inhibit COX enzymes effectively, leading to reduced inflammation in animal models . This suggests that this compound may share these beneficial properties.

Analyse Chemischer Reaktionen

Reaction Mechanisms

The compound’s reactivity is driven by its functional groups:

-

Amide Bond : Hydrolysis under acidic or basic conditions to yield carboxylic acid and amine derivatives.

-

Acryloyl Double Bond : Susceptible to electrophilic addition (e.g., Michael addition) or cycloaddition reactions (e.g., Diels-Alder).

-

Furan Ring : Potential participation in electrophilic aromatic substitution or ring-opening reactions under harsh conditions.

-

Piperidine Ring : Reactivity at the nitrogen center (e.g., alkylation, acylation) or hydrogen abstraction (e.g., oxidation to form piperidinone derivatives).

Analytical Characterization

Key analytical data for the compound includes:

Potential Chemical Reactions

Challenges and Considerations

-

Stereochemical Control : Maintaining the E-configuration of the acryloyl group requires precise reaction conditions (e.g., solvent choice, catalyst).

-

Purity and Stability : The compound’s complexity necessitates rigorous purification (e.g., column chromatography) and storage under inert conditions to avoid decomposition .

Eigenschaften

IUPAC Name |

N-[[1-[(E)-3-(furan-2-yl)prop-2-enoyl]piperidin-4-yl]methyl]-5-methyl-1,2-oxazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O4/c1-13-16(12-20-25-13)18(23)19-11-14-6-8-21(9-7-14)17(22)5-4-15-3-2-10-24-15/h2-5,10,12,14H,6-9,11H2,1H3,(H,19,23)/b5-4+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRQYFRFUBIBMOC-SNAWJCMRSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NO1)C(=O)NCC2CCN(CC2)C(=O)C=CC3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=NO1)C(=O)NCC2CCN(CC2)C(=O)/C=C/C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.